molecular formula C21H13N3O4S B2715218 4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 315232-48-5

4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2715218
CAS No.: 315232-48-5
M. Wt: 403.41
InChI Key: QRBQEGWRVHHRPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS: 302938-12-1) is a benzothiazole derivative characterized by a 6-nitro-substituted benzothiazole core linked to a benzamide moiety via an amide bond. The molecular weight is 358.4 g/mol, with a calculated logP (XLogP3) of 4.9, indicating moderate lipophilicity .

Properties

IUPAC Name

4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O4S/c25-19(13-4-2-1-3-5-13)14-6-8-15(9-7-14)20(26)23-21-22-17-11-10-16(24(27)28)12-18(17)29-21/h1-12H,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBQEGWRVHHRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with benzoyl chloride derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the benzothiazole ring . The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including 4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide, often employs green chemistry principles to minimize environmental impact. Methods such as solvent-free reactions and the use of recyclable catalysts are commonly adopted . The scalability of these methods ensures that the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized benzothiazole derivatives, reduced amine derivatives, and various substituted benzothiazole compounds .

Scientific Research Applications

Synthesis of 4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

The compound can be synthesized through a multi-step process involving the reaction of benzoyl chloride with 6-nitro-1,3-benzothiazole derivatives. The synthesis typically involves:

  • Formation of the amide bond : Reacting 6-nitro-1,3-benzothiazole with benzoyl chloride under basic conditions.
  • Purification : The product is purified using techniques such as recrystallization or column chromatography.

Biological Activities

Numerous studies have highlighted the biological significance of benzothiazole derivatives, including 4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide. Key applications include:

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole moiety exhibit broad-spectrum antimicrobial properties. In vitro studies have shown that 4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide demonstrates effective antibacterial and antifungal activities against various pathogens. For instance, a study reported that related benzothiazole derivatives inhibited bacterial growth at concentrations as low as 50 μg/mL .

Anticancer Potential

Benzothiazole derivatives have been investigated for their anticancer properties. Compounds similar to 4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide have shown efficacy in inhibiting cancer cell proliferation in various cancer lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Anticonvulsant Activity

The compound has been evaluated for its anticonvulsant properties. In pharmacological studies, it was found to enhance protective indices in seizure models, suggesting potential use in treating epilepsy or seizure disorders .

Case Studies

Several case studies provide insight into the practical applications of 4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide:

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzothiazole derivatives demonstrated that compounds similar to 4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide exhibited significant cytotoxic effects on human cancer cell lines. The study utilized various assays to measure cell viability and apoptosis rates, concluding that these compounds could serve as leads for new anticancer therapies .

Case Study 2: Antimicrobial Screening

In a comprehensive screening of benzothiazole derivatives against multiple bacterial strains, it was found that modifications to the nitro group significantly enhanced antimicrobial activity. This case study highlighted the importance of structural variations in optimizing efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit bacterial enzymes, thereby exhibiting antibacterial activity . The nitro group plays a crucial role in its mechanism of action by participating in redox reactions within biological systems .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituents are compared below:

Compound Name Benzothiazole Substituent Benzamide Substituent Key Features
4-Benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide 6-nitro 4-benzoyl High lipophilicity (XLogP3: 4.9); potential for π-π stacking interactions
BTC-r (N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide) 6-nitro Acetamide + pyridyl Demonstrated MIC: 3.125–12.5 µg/mL against E. coli, S. aureus
2-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]carbonyl}phenyl acetate (Compound 39) 6-nitro Phenyl acetate IC50: 3.515 µM against Giardia intestinalis (18× more potent than metronidazole)
4-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide 6-methyl 4-chloro, 2-nitro Methyl group reduces electron-withdrawing effects; uncharacterized activity
4-Methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide 6-nitro 4-methoxy Electron-donating methoxy group; lower lipophilicity (unreported logP)

Molecular Docking and Target Hypotheses

  • DNA Gyrase Inhibition : Docking studies of BTC-r with DNA gyrase (PDB: 3G75) revealed favorable interactions between the nitro group and active-site residues, supporting the nitrobenzothiazole scaffold’s role in antimicrobial activity . The target compound’s benzoyl group may occupy additional hydrophobic pockets, though computational validation is needed.
  • Antiparasitic Targets : Compound 39’s activity against G. intestinalis suggests nitrobenzothiazoles may target protozoan enzymes, though the exact mechanism remains uncharacterized .

Comparative Data Table

Parameter Target Compound BTC-r Compound 39 4-Methoxy Analog
Molecular Weight (g/mol) 358.4 345.3 329.3 329.3
logP (XLogP3) 4.9 2.1 (estimated) 3.0 (estimated) 3.5 (estimated)
Key Substituents 6-nitro, 4-benzoyl 6-nitro, pyridyl 6-nitro, phenyl acetate 6-nitro, 4-methoxy
Reported Activity Hypothesized (DNA gyrase) MIC: 3.125–12.5 µg/mL IC50: 3.515 µM Not reported
Therapeutic Potential Antimicrobial/Antiparasitic Antibacterial Antigiardial Uncharacterized

Biological Activity

4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis of the Compound

The synthesis of 4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of benzoyl chloride with 6-nitro-1,3-benzothiazole in the presence of a suitable base. The reaction conditions can vary, but common solvents include dichloromethane or dimethylformamide (DMF). The resulting compound is purified through recrystallization or chromatography.

Biological Activity Overview

The biological activity of 4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent. The following sections detail these activities.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The minimal inhibitory concentration (MIC) values for related benzothiazole derivatives were reported as low as 50 μg/mL against several pathogens .

Compound MIC (μg/mL) Target Organism
4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamideTBDTBD
6-thiocyanate-β-bromo-propionyl-UBT50Staphylococcus aureus
Other Benzothiazole DerivativesVariesVarious

Anticancer Activity

The anticancer potential of benzothiazole derivatives is well-documented. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of specific kinases and modulation of signaling pathways. For example, compounds similar to 4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide have shown efficacy in reducing cell viability in human cancer cell lines at micromolar concentrations .

Case Study: Anticancer Screening
A study evaluated the antiproliferative effects of several benzothiazole derivatives on human cancer cell lines using MTT assays. The results indicated that certain derivatives significantly reduced cell viability compared to controls:

Compound IC50 (μM) Cell Line
Compound A10HeLa
Compound B15MCF7
4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamideTBDTBD

The mechanism by which 4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide exerts its biological effects likely involves interaction with specific molecular targets. The nitro group on the benzothiazole moiety enhances reactivity and may facilitate binding to enzymes or receptors involved in cell signaling pathways related to growth and apoptosis .

Enzyme Inhibition Studies

Inhibition studies have shown that related benzothiazole compounds can inhibit glycogen synthase kinase 3 (GSK-3), a crucial regulator in various cellular processes. Compounds exhibiting more than 50% inhibition at concentrations around 10 μM are considered potent inhibitors .

Q & A

Q. Table 1: Representative Reaction Conditions

PrecursorSolventCatalystYield (%)Purity (HPLC)
6-Nitro-1,3-benzothiazoleDMFTEA68–72≥98%
4-Benzoyl chlorideTHFPyridine55–60≥95%

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1650–1680 cm⁻¹, NO₂ symmetric/asymmetric stretches at ~1340–1520 cm⁻¹) .
  • ¹H/¹³C NMR: Assigns proton environments (e.g., aromatic protons at δ 6.4–8.3 ppm, benzoyl carbonyl at ~δ 170 ppm) .
  • Mass Spectrometry (FABMS/HRMS): Confirms molecular weight (e.g., [M+H]⁺ at m/z 406.3) and fragmentation patterns .

Example NMR Data (CDCl₃):

  • δ 8.2–7.5 ppm (m): Aromatic protons from benzothiazole and benzoyl groups.
  • δ 4.2 ppm (s): NH proton in the benzothiazole-2-amine moiety .

Advanced: How can synthetic yields be optimized for this compound?

Methodological Answer:
Yield optimization requires addressing:

  • Catalyst Selection: Triethylamine (TEA) outperforms pyridine in polar aprotic solvents (e.g., DMF) due to better deprotonation of the amine .
  • Temperature Control: Maintaining 0–5°C during nitration prevents over-oxidation of the benzothiazole ring .
  • Purification: Gradient elution in column chromatography (e.g., hexane → ethyl acetate) improves separation of nitro-byproducts .

Contradiction Note: BenchChem reports yields >70% using TEA, while independent studies achieve ~55–60% with pyridine . This discrepancy suggests solvent-catalyst interactions require further validation.

Advanced: How should researchers resolve contradictions between in vitro and in vivo biological activity data?

Methodological Answer:
Contradictions often arise from pharmacokinetic (PK) variability or metabolic instability. Strategies include:

  • Metabolite Profiling: Use LC-MS to identify active/inactive metabolites in plasma or liver microsomes .
  • Dose Adjustments: Account for bioavailability differences (e.g., in vitro IC₅₀ vs. in vivo effective dose) using allometric scaling .
  • Structural Analogues: Modify the benzothiazole core (e.g., halogenation at C-6) to enhance metabolic stability .

Case Study: Nitrobenzothiazole derivatives show potent in vitro antimicrobial activity (MIC ≤2 µg/mL) but reduced in vivo efficacy due to rapid hepatic clearance. Introducing electron-withdrawing groups (e.g., CF₃) improves half-life .

Advanced: What computational approaches predict the compound’s binding affinity to target proteins?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina): Models interactions with enzymes (e.g., COX-2 or β-tubulin) using crystal structures (PDB ID: 1PXX) .
  • MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable ligand-receptor complexes .
  • QSAR Models: Correlate substituent effects (e.g., nitro group position) with activity using Hammett constants or logP values .

Example: Docking studies reveal the benzoyl group occupies a hydrophobic pocket in β-tubulin, while the nitro group forms hydrogen bonds with Thr179 .

Advanced: How is the environmental fate of this compound evaluated in ecological risk assessments?

Methodological Answer:

  • Degradation Studies: Monitor hydrolysis (pH 4–9 buffers) and photolysis (UV-Vis irradiation) to estimate half-life (t₁/₂) .
  • Bioaccumulation: Measure logKow (octanol-water partition coefficient); logKow >3 suggests potential bioaccumulation .
  • Toxicity Assays: Use Daphnia magna (EC₅₀) and Vibrio fischeri (Microtox) for acute/chronic toxicity profiling .

Q. Table 2: Environmental Stability Data

Conditiont₁/₂ (days)Degradation Product
Aqueous (pH 7)14–216-Amino-1,3-benzothiazole
UV Light3–5Nitroso derivatives

Advanced: How are structure-activity relationships (SARs) analyzed for nitrobenzothiazole derivatives?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Nitro at C-6 enhances antimicrobial activity but reduces solubility. Replace with CN or CF₃ for balanced properties .
  • Benzoyl Substitution: Para-substituted benzamides (e.g., Cl or OCH₃) improve binding to DNA gyrase in Gram-positive bacteria .
  • Heterocyclic Modifications: Fusing triazole rings to the benzothiazole core increases anti-inflammatory activity (IC₅₀ COX-2: 0.8 µM vs. 2.1 µM for parent compound) .

Key Finding: The 6-nitro group is critical for radical scavenging in anti-inflammatory assays but contributes to cytotoxicity at high concentrations (>50 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.